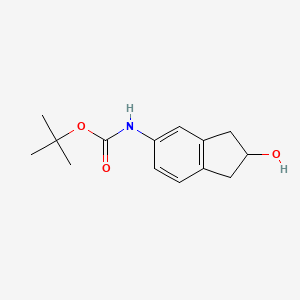
(5-Bromopyrimidin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyrimidin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a bromopyrimidine ring. It is widely used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)boronic acid typically involves the reaction of 5-bromopyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of the bromopyrimidine with a boronic acid reagent . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Aryl-Substituted Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry
(5-Bromopyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis. It serves as a key intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In the field of medicinal chemistry, this compound is used in the development of kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery .
Industry
The compound is also used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming various chemical bonds makes it an essential building block in material science .
Mécanisme D'action
The mechanism of action of (5-Bromopyrimidin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which then facilitates the transfer of the organic group to the target molecule
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-2-yl)boronic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Phenylboronic acid: Lacks the bromine and pyrimidine ring but shares the boronic acid group.
Uniqueness
(5-Bromopyrimidin-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on a pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H4BBrN2O2 |
|---|---|
Poids moléculaire |
202.80 g/mol |
Nom IUPAC |
(5-bromopyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
Clé InChI |
ADCRPNBFBGZBTE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=C(C=N1)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)





![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
